molecular formula C16H12N2O B189493 4,6-Diphenylpyrimidin-2-ol CAS No. 4120-05-2

4,6-Diphenylpyrimidin-2-ol

Numéro de catalogue B189493
Numéro CAS: 4120-05-2
Poids moléculaire: 248.28 g/mol
Clé InChI: HVTASVIOKKMCLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,6-Diphenylpyrimidin-2-ol is a compound that has been studied for its potential use in neurological disorders such as insomnia, anxiety, and epilepsy . It has been synthesized as a novel derivative in the quest for new benzodiazepine agonists with more selectivity and low adverse effects .


Synthesis Analysis

The synthesis of 4,6-Diphenylpyrimidin-2-ol involves the design and evaluation of novel derivatives. In one study, compound 2, 4-(2-(benzyloxy)phenyl)-6-(4-fluorophenyl)pyrimidin-2-ol, was found to be the most potent analogue in a radioligand binding assay .


Molecular Structure Analysis

The molecular formula of 4,6-Diphenylpyrimidin-2-ol is C16H12N2O . Its molecular weight is 248.28 g/mol . The InChI code is 1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Diphenylpyrimidin-2-ol include a molecular weight of 248.28 g/mol, a molecular formula of C16H12N2O, and an InChI code of 1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) .

Applications De Recherche Scientifique

Inhibition of Aurora Kinase A in Cancer Treatment

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences , specifically in the development of anticancer chemotherapeutic agents .

Summary of the Application

4,6-Diphenylpyrimidin-2-amine derivatives, such as 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol (derivative 12), have been found to inhibit Aurora kinase A (AURKA) activity . AURKA is a protein that plays a key role in cell division, and its overexpression is often associated with cancer. Therefore, inhibiting AURKA can potentially stop the proliferation of cancer cells .

Methods of Application or Experimental Procedures

The derivative 12 was tested on HCT116 human colon cancer cells. The compound’s ability to inhibit AURKA activity was determined by flow cytometry for cell cycle analysis and by immunoblot analysis .

Results or Outcomes

Derivative 12 was found to inhibit AURKA activity and reduce phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells. It caused the accumulation of the G2/M phase of the cell cycle and triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .

Antimicrobial Activities

Specific Scientific Field

This application is in the field of Pharmaceutical Sciences , specifically in the development of antimicrobial agents .

Summary of the Application

4,6-Diphenyl-2-((2-substitutedthio)-1,6-dihydopyrimidine, a derivative of 4,6-Diphenylpyrimidin-2-ol, has been synthesized and tested for antimicrobial activities .

Methods of Application or Experimental Procedures

The derivative was synthesized in a two-step sequence and subsequently S-alkylated with amines.

Results or Outcomes

The synthesized compounds were screened against Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, methicillin-susceptible Staphylococcus aureus, methicillin-resistant Staphylococcus aureus, and Candida albicans. Compound 3 exhibited moderate activities when compared with the standard drug ciprofloxacin and itraconazole .

Synthesis of Anticancer Chemotherapeutic Agents

Summary of the Application

Several 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties. However, their mode of action is not fully characterized. To develop potent anticancer chemotherapeutic agents, 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety were designed and synthesized .

Methods of Application or Experimental Procedures

Clonogenic long-term survival assays were performed to screen anticancer compounds. To derive the structural conditions showing good cytotoxicities against cancer cells, quantitative structure-activity relationships (QSAR) were calculated. Biological activities were determined by flow cytometry for cell cycle analysis and by immunoblot analysis for the detection of Aurora kinase A (AURKA) activity .

Results or Outcomes

Derivative 12 inhibited AURKA activity and reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells. Derivative 12 caused the accumulation of the G2/M phase of the cell cycle and triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .

Synthesis of Antimicrobial Agents

Summary of the Application

A series of bioactive compounds 4,6 –Di Phenyl Pyrimidine-2-ol(4a) , 4-(3- nitro phenyl) -6- Phenyl - 2(1H)- Pyrimidinone (4b), 4-(2-hydroxy phenyl)-6- phenyl pyrimidin-2(1H)- one(4c), 4,[4- (Dimethyl amino) phenyl]-6- Phenyl Pyrimidine -2(1H)-one(4d), 4-(2-chlorophenyl) -6- Phenyl Pyrimidine- 2(1H)-one(4e), were synthesized according to the literature methods .

Methods of Application or Experimental Procedures

The synthesized compounds were characterized by NMR, IR & Mass Spectroscopy. All the compounds have been evaluated for in vitro antimicrobial activity and were compared with their corresponding standards .

Results or Outcomes

All the compounds showed significant antibacterial and anti-fungal activity but more active towards gram positive bacteria of all the derivatives synthesized compounds 4b, 4d exhibited good and compounds 4a, 4c, 4e showed moderate antimicrobial properties .

Inhibition of Aurora Kinase A in Cancer Treatment

Results or Outcomes

The pharmacophores were derived based on the QSAR calculations. Derivative 12 inhibited AURKA activity and reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells. Derivative 12 caused the accumulation of the G2/M phase of the cell cycle and triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .

Propriétés

IUPAC Name

4,6-diphenyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTASVIOKKMCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347208
Record name 4,6-diphenylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Diphenylpyrimidin-2-ol

CAS RN

4120-05-2
Record name 4,6-diphenylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Diphenylpyrimidin-2-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,6-Diphenylpyrimidin-2-ol
Reactant of Route 3
Reactant of Route 3
4,6-Diphenylpyrimidin-2-ol
Reactant of Route 4
4,6-Diphenylpyrimidin-2-ol
Reactant of Route 5
Reactant of Route 5
4,6-Diphenylpyrimidin-2-ol
Reactant of Route 6
4,6-Diphenylpyrimidin-2-ol

Citations

For This Compound
7
Citations
M Khoramjouy, E Rezaee, A Khoshnevis, M Nazari… - Bioorganic …, 2021 - Elsevier
Benzodiazepines (BZDs) have been widely used in neurological disorders such as insomnia, anxiety, and epilepsy. The use of classical BZDs, eg, diazepam, has been limited due to …
Number of citations: 3 www.sciencedirect.com
L Hejazi, A Ebadi, Z Fakhar, M Nazari… - Chemistry & …, 2022 - Wiley Online Library
Soluble epoxide hydrolase enzyme (sEH) is one of the most promising and emerging targets to develop drugs for multiple disease indications, including hypertension, diabetes, stroke, …
Number of citations: 3 onlinelibrary.wiley.com
F Kayamba, T Malimabe, IK Ademola, OJ Pooe… - European Journal of …, 2021 - Elsevier
Presently, artemisinin-based combination therapy (ACT) is the first-line therapy of Plasmodium falciparum malaria. With the emergence of malaria parasites that are resistant to ACT, …
Number of citations: 26 www.sciencedirect.com
F Kayamba - 2021 - ukzn-dspace.ukzn.ac.za
Malaria continues to be a fundamental health threat worldwide due to the rise of resistance in frontline medications, including artemisinin-based combination therapy (ACT). The …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
M Khoramjouy, N Zarepishe, E Rezaee… - Iranian Journal of …, 2021 - ncbi.nlm.nih.gov
Benzodiazepines (BZD) are among the main classes of tranquilizing drugs, bearing much less toxicity compared to other drugs acting on the CNS. Considering the pharmacophore …
Number of citations: 1 www.ncbi.nlm.nih.gov
E Rezaee, F Ahmadi, M Shabaninia, M Khoramjouy… - EXCLI …, 2023 - ncbi.nlm.nih.gov
Agonists of Benzodiazepine (BZD) receptor are exhaustively used in the control of muscle spasms, seizure, anxiety, and insomnia. BZDs have some unwanted effects; therefore, the …
Number of citations: 6 www.ncbi.nlm.nih.gov
A Lippa, MM Poe, JL Smith, X Jin, X Ping… - Pharmacology & …, 2022 - Elsevier
Positive allosteric modulators of γ-aminobutyric acid-A (GABA A ) receptors or GABAkines have been widely used medicines for over 70 years for anxiety, epilepsy, sleep, and other …
Number of citations: 41 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.